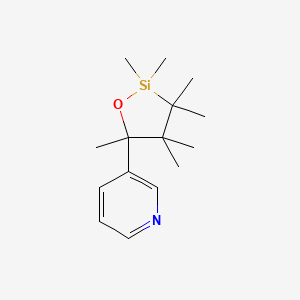
2-(hexa-2,4-dienoylamino)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(hexa-2,4-dienoylamino)benzoic Acid is an organic compound with the molecular formula C13H13NO3. It contains a benzoic acid moiety linked to a hexa-2,4-dienoylamino group. This compound is characterized by its aromatic ring, carboxylic acid group, and conjugated diene system, making it an interesting subject for various chemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hexa-2,4-dienoylamino)benzoic Acid typically involves the reaction of hexa-2,4-dienoic acid with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete coupling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(hexa-2,4-dienoylamino)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated derivatives and substituted benzoic acids
Wissenschaftliche Forschungsanwendungen
2-(hexa-2,4-dienoylamino)benzoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-(hexa-2,4-dienoylamino)benzoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The conjugated diene system allows for electron delocalization, which can influence the compound’s reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(hexa-2,4-dienoylamino)benzoic Acid: Unique due to its conjugated diene system and aromatic ring.
This compound Derivatives: Variations in the substituents on the aromatic ring or the diene system can lead to different properties and applications
Uniqueness
This compound stands out due to its specific structural features, which confer unique chemical reactivity and potential biological activities. Its conjugated diene system and aromatic ring make it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
62749-72-8 |
|---|---|
Molekularformel |
C13H13NO3 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
2-(hexa-2,4-dienoylamino)benzoic acid |
InChI |
InChI=1S/C13H13NO3/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13(16)17/h2-9H,1H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
IGQZJHOQJUCQRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=CC(=O)NC1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide](/img/structure/B14152110.png)


![3-(3,5-Dimethylpyrazol-1-yl)-5-methyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B14152119.png)



![4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester](/img/structure/B14152136.png)





